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Abstract
This technical guide provides a comprehensive overview of 1-Palmitoyl-2-12-PAHSA-3-
oleoyl-sn-glycerol, a recently identified endogenous triacylglycerol. This molecule belongs to

a novel class of lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA)-containing

triacylglycerols (FAHFA-TGs). The core of this guide delves into the natural occurrence of this

specific lipid, primarily within adipose tissue, and its role as a significant intracellular reservoir

for the bioactive lipid 12-PAHSA. We will explore its metabolic regulation, including the key

enzymes governing its synthesis and hydrolysis, and discuss the putative biological functions

derived from its constituent FAHFA moiety. These functions include potent anti-inflammatory

and anti-diabetic effects, largely mediated through the activation of G-protein-coupled

receptors. Furthermore, this guide presents detailed analytical methodologies for the

extraction, separation, and quantification of FAHFA-TGs, providing researchers with the

necessary protocols to investigate this emerging area of lipid biology.

Introduction: A Novel Class of Bioactive Lipids
In 2014, a class of endogenous mammalian lipids, termed Fatty Acid Esters of Hydroxy Fatty

Acids (FAHFAs), was discovered and found to possess significant anti-diabetic and anti-

inflammatory properties.[1][2] These lipids consist of a fatty acid esterified to the hydroxyl group
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of a hydroxy fatty acid.[1] The position of this ester bond defines numerous regioisomers within

each FAHFA family. One such family, the Palmitic Acid Esters of Hydroxy Stearic Acids

(PAHSAs), has garnered considerable attention. Levels of PAHSAs are lower in the serum and

adipose tissue of insulin-resistant humans and correlate strongly with insulin sensitivity.[3]

Subsequent research identified that FAHFAs do not exist solely as free molecules. A novel

class of triacylglycerols (TGs) was discovered, which contains a FAHFA molecule esterified to

the glycerol backbone in place of a conventional fatty acid.[4] The specific molecule of interest,

1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol, is an endogenous triacylglycerol comprising

palmitic acid at the sn-1 position, the FAHFA 12-PAHSA at the sn-2 position, and oleic acid at

the sn-3 position.[5][6]

Crucially, the levels of these FAHFA-containing triacylglycerols in tissues like adipose are over

100-fold higher than their non-esterified FAHFA counterparts.[5][6][7] This discovery positions

FAHFA-TGs as the primary intracellular storage reservoir for bioactive FAHFAs, suggesting a

new branch of lipid metabolism with profound implications for metabolic and inflammatory

diseases.[4][8]

Natural Occurrence and Distribution
The primary site of synthesis and storage for FAHFAs and, by extension, FAHFA-TGs, is

adipose tissue.[1]

Tissue-Specific Identification: 1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol has been

specifically identified in the lipid extracts of mouse adipose tissue.[5][6][7][9] Adipose tissue,

a critical endocrine organ, appears to be the major hub for the metabolism of this lipid class.

[1]

Wider FAHFA Distribution: While the specific TG is confirmed in adipose tissue, the parent

FAHFA molecules are found more broadly. FAHFAs have been detected in human serum,

breast milk, and meconium.[1] Sex-dependent differences have also been noted, with female

mice exhibiting higher FAHFA levels in various white and brown adipose depots compared to

males.[10]

Physiological Regulation: The abundance of FAHFAs, and presumably their TG reservoirs, is

dynamically regulated by the body's metabolic state.
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Fasting and Feeding: Levels of 12-PAHSA, the core component of the topic molecule, are

elevated in fasted wild-type mice compared to fed mice.[11]

Metabolic Health: In mouse models of diet-induced obesity and insulin resistance, 12-

PAHSA levels are reduced.[11] Conversely, in glucose-tolerant mice that overexpress the

GLUT4 transporter in adipose tissue, 12-PAHSA levels are 2- to 3-fold higher.[11]

Cold Exposure: Exposure to cold, which stimulates metabolic activity in adipose tissue,

promotes the local production of PAHSAs.[12]

Data Summary: Distribution of FAHFAs and their TG
Reservoirs

Molecule/Class Identified Location(s)
Key Regulatory

Factors
Relative Abundance

1-Palmitoyl-2-12-

PAHSA-3-oleoyl-sn-

glycerol

Mouse Adipose

Tissue[5][6]

Assumed to follow

FAHFA regulation

High (as part of TG

pool)

PAHSAs (general)

Adipose Tissue,

Serum, Human Breast

Milk[1][3]

Fasting, Diet, Cold

Exposure, Insulin

Sensitivity[11][12][13]

Low as free lipids;

high in TG form

FAHFAs (general

class)

Animals, Plants,

Yeast[14]
Age, BMI, Diet[13]

Varies by tissue and

species

Biosynthesis and Metabolic Regulation
The metabolism of 1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol is intrinsically linked to the

broader pathways of triacylglycerol synthesis and lipolysis.[15][16] The molecule is not

synthesized de novo in its final form but is assembled from its constituent parts, with the

synthesis and incorporation of 12-PAHSA being the critical step.

Causality in Metabolic Control
The existence of a large FAHFA-TG reservoir provides a mechanism for the rapid release of

bioactive FAHFAs upon metabolic demand. During states like fasting or exercise, hormonal
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signals trigger lipolysis. The enzymes that hydrolyze standard TGs also act on FAHFA-TGs,

liberating free FAHFAs which can then exert their biological effects locally or enter circulation.

This prevents the need for slower, energy-intensive de novo synthesis of FAHFAs at the

moment they are needed.

Key Metabolic Enzymes
Biosynthesis: While the complete enzymatic pathway for FAHFA synthesis is still under

investigation, Adipose Triglyceride Lipase (ATGL) has been identified as having a dual role,

including acting as a primary FAHFA biosynthetic enzyme in adipose tissue.[14] The process

involves the esterification of a hydroxy fatty acid (12-hydroxystearic acid) with a fatty acid

(palmitic acid) to form 12-PAHSA. This 12-PAHSA is then incorporated into a diacylglycerol

backbone along with oleic acid to form the final TG.

Hydrolysis (Lipolysis): The release of 12-PAHSA from its TG storage form is governed by the

canonical lipolysis pathway.[4] Key enzymes such as Adipose Triglyceride Lipase (ATGL)

and Hormone-Sensitive Lipase (HSL) hydrolyze the ester bonds, releasing the constituent

fatty acids and the FAHFA.[4][12] Stimulating lipolysis in adipocytes with agents like forskolin

has been shown to increase the levels of non-esterified FAHFAs by 1.5- to 5-fold.[4]
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Caption: Metabolic pathway of 1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol.
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Biological Function and Mechanism of Action
The biological activity of the FAHFA-TG molecule is attributed to the release of its 12-PAHSA

component. While some isomers like 5- and 9-PAHSA have been studied more extensively, the

general class exhibits potent metabolic benefits.[3] However, a study of various FAHFA isomers

showed that 12-PAHSA did not potentiate insulin-stimulated glucose transport in adipocytes,

unlike the 5- and 9- isomers, suggesting that different isomers have distinct biological activities.

[3] Despite this, PAHSAs as a class are known to improve glucose tolerance and insulin

sensitivity in animal models.[3][17]

GPR120 Activation: A Key Signaling Hub
A primary mechanism for the action of many FAHFAs, including the well-studied 9-PAHSA, is

the activation of G-protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid

Receptor 4 (FFAR4).[18][19][20][21] GPR120 is highly expressed in adipose tissue and

macrophages and acts as a sensor for long-chain fatty acids.

Anti-Diabetic Effects: In adipocytes, GPR120 activation enhances insulin-stimulated glucose

uptake by promoting the translocation of the GLUT4 glucose transporter to the cell

membrane.[21]

Anti-Inflammatory Effects: GPR120 activation exerts potent anti-inflammatory effects. It can

inhibit pro-inflammatory signaling pathways, such as the lipopolysaccharide (LPS)-induced

activation of Nuclear Factor-kappa B (NF-κB), thereby reducing the secretion of inflammatory

cytokines.[18][19]

Adipose Tissue Browning: Activation of GPR120 by 9-PAHSA has been shown to promote

the "browning" of white adipose tissue, a process that increases energy expenditure through

thermogenesis and is considered a novel strategy to combat obesity.[18][19]
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Caption: GPR120 signaling pathway activated by PAHSAs.

Analytical Methodologies
For researchers and drug development professionals, the accurate identification and

quantification of 1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol and related lipids are

paramount. This requires a multi-step analytical workflow.[22]

Experimental Protocol: LC-MS/MS Quantification
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This protocol provides a self-validating system for the analysis of FAHFA-TGs from adipose

tissue. The causality is as follows: A robust extraction captures the lipids, chromatography

separates them from complex matrix components, and tandem mass spectrometry provides the

specificity and sensitivity for unambiguous identification and quantification.

1. Sample Preparation and Lipid Extraction:

Weigh approximately 50-100 mg of frozen adipose tissue.
Homogenize the tissue in a solvent mixture, typically a modification of the Folch or Bligh-
Dyer methods, using chloroform:methanol (2:1, v/v).
Include an internal standard (e.g., a deuterated or ¹³C-labeled synthetic FAHFA-TG) at the
beginning of the extraction to correct for sample loss during preparation and for variations in
ionization efficiency.
After homogenization, add water to induce phase separation.
Centrifuge to separate the layers. The lower organic layer containing the lipids is carefully
collected.
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g.,
methanol or isopropanol) for LC-MS analysis.

2. Chromatographic Separation:

Utilize a High-Performance Liquid Chromatography (HPLC) system.
For separation of lipid isomers, a C30 reverse-phase column is highly effective.[23]
Employ a gradient elution method, typically with mobile phases consisting of water,
acetonitrile, and isopropanol, often with an additive like ammonium formate or formic acid to
improve ionization.

3. Mass Spectrometric Detection and Quantification:

Couple the HPLC to a tandem mass spectrometer (MS/MS), such as a triple quadrupole or a
high-resolution Orbitrap instrument.[24][25][26]
Use an appropriate ionization source. While electrospray ionization (ESI) can be used,
Atmospheric Pressure Photoionization (APPI) may offer greater sensitivity for less polar
lipids.[25]
Perform analysis in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole
instrument for targeted quantification. This involves selecting a specific precursor ion (the
molecular ion of the FAHFA-TG) and a specific product ion (a characteristic fragment) to
ensure high specificity.
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For 1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol, the precursor ion would be its
[M+NH₄]⁺ or [M+H]⁺ adduct, and product ions would correspond to the neutral loss of one of
the fatty acid chains.
Quantify the analyte by comparing the peak area of the endogenous lipid to the peak area of
the known concentration of the internal standard.

Click to download full resolution via product page

// Nodes sample [label="1. Adipose Tissue Sample\n(+ Internal

Standard)"]; extraction [label="2. Lipid Extraction\n(Folch/Bligh-

Dyer)"]; separation [label="3. HPLC Separation\n(C30 Column)"];

ionization [label="4. Ionization\n(ESI or APPI)"]; detection

[label="5. MS/MS Detection\n(MRM Mode)"]; quant [label="6. Data

Analysis &\nQuantification"];

// Edges sample -> extraction; extraction -> separation; separation ->

ionization; ionization -> detection; detection -> quant; }

Caption: Analytical workflow for FAHFA-TG quantification.

Future Directions and Therapeutic Potential
The discovery of 1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol and the broader class of

FAHFA-TGs opens up new avenues for therapeutic intervention in metabolic and inflammatory

diseases.

Drug Development: Targeting the enzymes that regulate FAHFA-TG metabolism could be a

viable strategy. Developing inhibitors for FAHFA hydrolases could increase the endogenous

levels of these beneficial lipids. Conversely, agonists for GPR120 remain a significant area of

interest for treating type 2 diabetes and chronic inflammation.[27]

Biomarkers: Since levels of PAHSAs correlate with insulin sensitivity, monitoring the levels of

specific FAHFAs or their TG counterparts in circulation could serve as early biomarkers for

metabolic dysfunction.

Nutraceuticals: Some FAHFAs, like 12-OAHSA, have been identified as components of olive

oil, suggesting that dietary interventions could potentially modulate the endogenous pool of
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these lipids.[2]

Further research is required to fully elucidate the specific biological roles of the hundreds of

different FAHFA and FAHFA-TG isomers. Understanding the unique functions of molecules like

12-PAHSA, as distinct from other isomers, will be critical for developing targeted and effective

therapies.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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